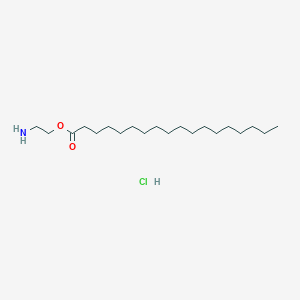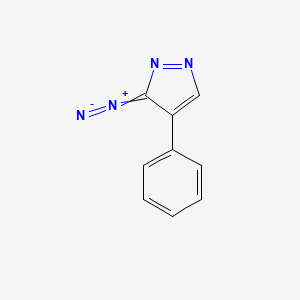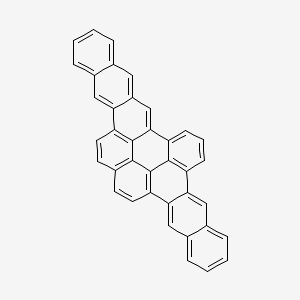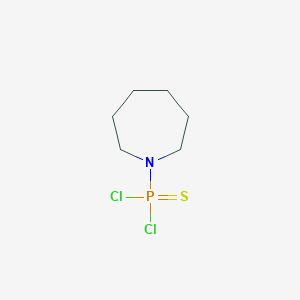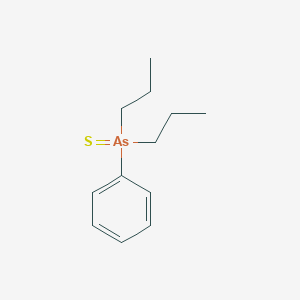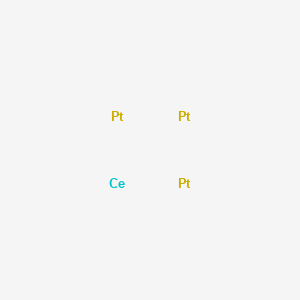
Benzyl cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl cyclohexylcarbamate is an organic compound with the molecular formula C14H19NO2 . It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a benzyl group, and the nitrogen atom is bonded to a cyclohexyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Synthetic Routes and Reaction Conditions:
One-Pot Reaction: A common method for synthesizing this compound involves the reaction of benzyl chloroformate with cyclohexylamine.
Carbamoylation: Another method involves the carbamoylation of cyclohexylamine using benzyl isocyanate.
Industrial Production Methods:
Phosgene Method: Industrially, this compound can be produced by reacting benzyl alcohol with phosgene to form benzyl chloroformate, which is then reacted with cyclohexylamine. This method is efficient and yields high-purity products.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexylamine and benzyl alcohol.
Substitution: Benzyl halides or benzylamines.
Chemistry:
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug formulations due to its stability and ease of removal.
Industry:
Mécanisme D'action
Benzyl cyclohexylcarbamate exerts its effects primarily through the formation and cleavage of the carbamate bond. In biological systems, enzymes such as esterases can hydrolyze the carbamate bond, releasing the active amine and alcohol. This mechanism is utilized in prodrug design, where the compound serves as a carrier for the active drug, which is released upon enzymatic cleavage .
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar in structure but lacks the cyclohexyl group.
Cyclohexyl carbamate: Similar in structure but lacks the benzyl group.
Benzyl N-cyclohexylcarbamate: A closely related compound with similar properties.
Uniqueness:
Propriétés
Numéro CAS |
7107-58-6 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
benzyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C14H19NO2/c16-14(15-13-9-5-2-6-10-13)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,15,16) |
Clé InChI |
KUYRDAWXIBUVCA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
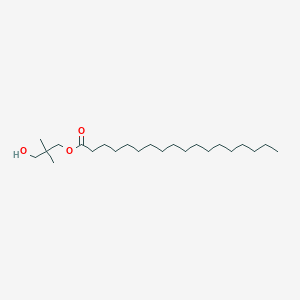
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)


